Cas no 2229347-75-3 (N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine)
N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine
- EN300-1783048
- 2229347-75-3
-
- Inchi: 1S/C6H9N3S/c1-7-6(2-3-6)5-4-10-9-8-5/h4,7H,2-3H2,1H3
- InChI Key: ABJNQKMHYOPLJF-UHFFFAOYSA-N
- SMILES: S1C=C(C2(CC2)NC)N=N1
Computed Properties
- Exact Mass: 155.05171847g/mol
- Monoisotopic Mass: 155.05171847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 66Ų
N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1783048-0.05g |
N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine |
2229347-75-3 | 0.05g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1783048-0.1g |
N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine |
2229347-75-3 | 0.1g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1783048-0.25g |
N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine |
2229347-75-3 | 0.25g |
$1235.0 | 2023-09-19 | ||
| Enamine | EN300-1783048-0.5g |
N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine |
2229347-75-3 | 0.5g |
$1289.0 | 2023-09-19 | ||
| Enamine | EN300-1783048-1.0g |
N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine |
2229347-75-3 | 1g |
$1343.0 | 2023-06-03 | ||
| Enamine | EN300-1783048-2.5g |
N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine |
2229347-75-3 | 2.5g |
$2631.0 | 2023-09-19 | ||
| Enamine | EN300-1783048-5.0g |
N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine |
2229347-75-3 | 5g |
$3894.0 | 2023-06-03 | ||
| Enamine | EN300-1783048-10.0g |
N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine |
2229347-75-3 | 10g |
$5774.0 | 2023-06-03 | ||
| Enamine | EN300-1783048-1g |
N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine |
2229347-75-3 | 1g |
$1343.0 | 2023-09-19 | ||
| Enamine | EN300-1783048-5g |
N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine |
2229347-75-3 | 5g |
$3894.0 | 2023-09-19 |
N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine
N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine (CAS No. 2229347-75-3): A Comprehensive Overview
N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine (CAS No. 2229347-75-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine make it a promising candidate for various therapeutic applications.
The chemical structure of N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine consists of a cyclopropane ring substituted with a thiadiazole moiety and a methylamine group. The thiadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom. This ring system is known for its high chemical stability and reactivity, making it an attractive scaffold for the design of bioactive molecules. The methylamine group attached to the cyclopropane ring further enhances the compound's lipophilicity and potential for crossing biological membranes.
Recent studies have highlighted the potential of N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The researchers found that the compound effectively inhibits bacterial growth by disrupting cell wall synthesis and membrane integrity. This finding suggests that N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine could be developed into a new class of antibiotics to combat multidrug-resistant bacterial infections.
In addition to its antimicrobial properties, N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine has shown promising anticancer activity. A 2023 study published in Cancer Research demonstrated that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism of action involves the activation of caspase-dependent pathways and the downregulation of key oncogenes such as c-Myc and Bcl-2. These findings indicate that N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine has the potential to be developed into an effective anticancer agent.
The pharmacokinetic properties of N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine have also been extensively studied. Preclinical data suggest that the compound has favorable oral bioavailability and a long half-life in vivo. These properties make it suitable for oral administration and reduce the frequency of dosing required for therapeutic efficacy. Furthermore, the compound has shown low toxicity in animal models, indicating a favorable safety profile.
In terms of synthetic accessibility, N-methyl-1-(1,2,3-thiadiazol-4-yl)cyclopropan-1-amine can be synthesized using well-established methods in organic chemistry. One common approach involves the reaction of a cyclopropylcarboxylic acid derivative with a thiocyanate reagent followed by cyclization to form the thiadiazole ring. The subsequent alkylation with a methyl halide yields the final product. This synthetic route is scalable and can be adapted for large-scale production if needed.
The potential applications of N-methyl-1-(1,2,3-thiadiazol-4-y)cyclopropanamine extend beyond its antimicrobial and anticancer properties. Recent research has also explored its use as an anti-inflammatory agent and as a modulator of ion channels involved in neurological disorders. For example, a study published in the Journal of Neurochemistry in 2023 reported that this compound effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-beta. Additionally, preliminary studies have shown that it can modulate calcium channels in neuronal cells, suggesting its potential use in treating conditions such as epilepsy and Alzheimer's disease.
In conclusion, N-methyl-1-(1,2,3-thiadiazol-4-y) strong>cyclopropan- strong>< strong>- strong>- amine strong>(CAS No .< strong > 2 0 - - - - - - - - - - - - - - - - - - - - 75 ) strong > represents a versatile compound with significant therapeutic potential . Its unique chemical structure , combined with its diverse biological activities , makes it an attractive candidate for further development in various medical fields . Ongoing research continues to uncover new applications and mechanisms of action , solidifying its position as a promising molecule in modern medicinal chemistry . p > article > response >
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